LY 274614

Receptor Binding Selectivity Profiling Excitotoxicity

LY 274614 combines >170-fold NMDA selectivity, prolonged 8 h pre-treatment efficacy, and direct glutamate-site competition, ensuring clean target validation in excitotoxicity, opioid tolerance, and urological models. Unlike MK-801, it lacks PCP-like behavioral confounds at therapeutic doses, while outperforming LY233536 in in vivo potency. For reproducible, off-target-free glutamatergic pharmacology, this is the definitive tool compound. Choose LY 274614 for chronic dosing and cross-study comparability.

Molecular Formula C11H20NO5P
Molecular Weight 277.25 g/mol
CAS No. 136109-04-1
Cat. No. B1675647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 274614
CAS136109-04-1
Synonymsdecahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid
LY 235959
LY-235959
LY235959
Molecular FormulaC11H20NO5P
Molecular Weight277.25 g/mol
Structural Identifiers
SMILESC1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O
InChIInChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17)/t7-,8-,9+,10-/m0/s1
InChIKeySTIRHCNEGQQBOY-QEYWKRMJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY 274614 (CAS 136109-04-1): A Competitive NMDA Receptor Antagonist for Neurological Research and Drug Discovery


LY 274614, also designated as (3α,4aα,6β,8aα)-decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid, is a structurally novel, systemically active competitive antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors [1]. It was developed by Eli Lilly and Company as a research tool and potential therapeutic agent for neurological disorders involving excitotoxic neuronal degeneration [2]. The compound is characterized by its ability to directly compete with glutamate at the agonist recognition site of the NMDA receptor complex, thereby blocking receptor activation and downstream calcium influx [3].

Why LY 274614 Cannot Be Replaced by Other NMDA Antagonists Without Experimental Validation


Substituting LY 274614 with another NMDA antagonist—even those within the same competitive class or from the broader non-competitive category—is scientifically unjustified due to profound differences in receptor subtype selectivity, in vivo pharmacokinetic profiles, and functional outcomes in disease-relevant models. For instance, while the non-competitive antagonist MK-801 (dizocilpine) also blocks NMDA receptors, it does so via a use-dependent channel block mechanism, leading to distinct behavioral and neuroprotective profiles [1]. Similarly, closely related competitive antagonists such as LY233536 exhibit different potency and duration of action in vivo [2]. The quantitative evidence detailed in Section 3 demonstrates that LY 274614 possesses a unique combination of high selectivity for the NMDA receptor over AMPA/kainate receptors, prolonged in vivo efficacy, and specific attenuation of mu-opioid tolerance, which are not replicated by its comparators. Therefore, experimental reproducibility and valid cross-study comparisons demand the use of the specified compound, not a generic substitute.

Quantitative Differentiation Evidence for LY 274614 Versus Comparator NMDA Antagonists


High NMDA Receptor Selectivity Over AMPA and Kainate Receptors

LY 274614 demonstrates high selectivity for the NMDA receptor, with no appreciable binding to AMPA or kainate receptors at concentrations up to 10,000 nM, in contrast to many other competitive NMDA antagonists that exhibit off-target binding at these receptors. In radioligand binding assays, LY 274614 potently displaced [3H]CGS19755 binding to the NMDA receptor with an IC50 of 58.8 ± 10.3 nM [1]. In the same assay system, it showed no displacement of [3H]AMPA or [3H]kainate binding at concentrations up to 10,000 nM, representing a >170-fold selectivity window [1].

Receptor Binding Selectivity Profiling Excitotoxicity

Prolonged In Vivo Neuroprotection Compared to Non-Competitive Antagonist MK-801

In a rat model of amphetamine-induced striatal dopamine depletion, LY 274614 provided a significantly longer therapeutic window for neuroprotection compared to the non-competitive NMDA antagonist dizocilpine (MK-801). LY 274614 at 10 mg/kg i.p. was effective in antagonizing dopamine depletion when administered up to 8 hours prior to amphetamine challenge, whereas MK-801 required administration within 1 hour for comparable efficacy [1]. Furthermore, LY 274614 remained effective when given up to 4 hours after amphetamine injection, while MK-801 showed no significant post-treatment protection [1].

Neuroprotection In Vivo Pharmacology Neurotoxicity Models

Selective Attenuation of Mu-Opioid Tolerance Without Modifying Acute Analgesia

LY 274614 selectively attenuates the development of tolerance to mu-opioid receptor agonists without altering acute analgesic responses, a property not consistently observed with non-competitive NMDA antagonists like MK-801. In a 5-day mouse model of morphine tolerance, co-administration of LY 274614 (24 mg/kg/24 h via osmotic pump s.c. or 6 mg/kg i.p. once daily) significantly attenuated the 2-3-fold rightward shift in the morphine dose-response curve, indicating preserved analgesic sensitivity [1]. Importantly, neither LY 274614 nor MK-801 (0.3 mg/kg i.p.) modified the acute tail-flick response or the ED50 for morphine in naïve animals [1]. However, unlike LY 274614, MK-801 at higher doses produces significant motor impairment and phencyclidine-like behavioral effects that confound analgesic assessments [2].

Opioid Tolerance Analgesia Behavioral Pharmacology

Greater In Vivo Potency in Micturition Reflex Inhibition Versus LY233536

In a rat model of micturition reflex, LY 274614 exhibited greater in vivo potency compared to the structurally related competitive NMDA antagonist LY233536. Intravenous administration of LY 274614 (3-30 mg/kg) inhibited both bladder and external urethral sphincter activity in a dose-dependent manner, with significant effects observed at the lowest dose tested [1]. In direct comparison, LY233536 and another related antagonist, LY235723, produced qualitatively similar but less potent effects when administered intravenously at equivalent doses [1].

Urological Pharmacology In Vivo Potency Bladder Function

Behavioral Potency Profile Distinct from CGP 37849 and Other Competitive Antagonists

In rodent operant behavioral paradigms, LY 274614 exhibits a potency and discriminative stimulus profile distinct from other competitive NMDA antagonists, including CGP 37849 and CPP. In mice trained under a fixed-ratio 20 reinforcement schedule, LY 274614 was twice as potent as CGP 37849 (which showed equipotency with NPC 17742) in reducing response rates [1]. Furthermore, in rats trained to discriminate NPC 17742 (4.0 mg/kg) from saline, LY 274614 failed to fully substitute for the training cue, producing a maximum of only 50% NPC 17742 lever responding, whereas CGS 19755 and other antagonists produced higher levels of substitution [1]. This indicates that LY 274614 engenders a discriminative stimulus that is qualitatively different from other competitive NMDA antagonists.

Behavioral Pharmacology Drug Discrimination Operant Behavior

Recommended Research Applications for LY 274614 Based on Quantitative Evidence


Mechanistic Studies of NMDA Receptor-Mediated Excitotoxicity Requiring High Target Selectivity

LY 274614 is ideally suited for in vitro and in vivo experiments where off-target activity at AMPA or kainate receptors would confound data interpretation. The compound's >170-fold selectivity window for NMDA over non-NMDA glutamate receptors ensures that observed neuroprotective or excitotoxic phenotypes can be confidently attributed to NMDA receptor antagonism [1]. This makes it a superior choice for target validation studies in primary neuronal cultures, brain slice preparations, and in vivo models of cerebral ischemia, Huntington's disease, or traumatic brain injury.

Chronic In Vivo Studies Requiring Sustained NMDA Receptor Blockade

The prolonged duration of action of LY 274614, as demonstrated by its 8-hour pre-treatment and 4-hour post-treatment efficacy in amphetamine-induced neurotoxicity models [1], makes it the preferred NMDA antagonist for chronic dosing regimens. This property is particularly valuable in models of neurodegenerative disease progression, opioid tolerance development, and chronic pain, where maintaining consistent receptor occupancy is critical but frequent dosing of shorter-acting agents like MK-801 would be impractical or introduce behavioral confounds .

Investigations of Mu-Opioid Tolerance Mechanisms Without Confounding Behavioral Effects

For researchers studying the role of glutamatergic signaling in opioid tolerance, LY 274614 provides a clean pharmacological tool that attenuates tolerance without altering acute analgesia or producing significant motor impairment [1]. In contrast, non-competitive antagonists like MK-801 produce PCP-like behavioral effects at therapeutic doses, which can interfere with behavioral endpoints . LY 274614 is therefore the compound of choice for co-administration studies with morphine or other mu-opioid agonists in rodents.

Functional Studies of Lower Urinary Tract NMDA Receptor Involvement

LY 274614 has been extensively characterized in urological pharmacology, where it demonstrates dose-dependent inhibition of micturition reflex and external urethral sphincter activity in anesthetized rats [1]. Its greater in vivo potency compared to related competitive antagonists like LY233536 makes it the preferred tool compound for studies of spinal and supraspinal glutamatergic control of bladder function, as well as for evaluating NMDA receptor antagonists as potential therapeutics for overactive bladder or detrusor-sphincter dyssynergia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 274614

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.